molecular formula C9H4F5NO2 B1413041 3-Difluoromethoxy-4-(trifluoromethoxy)benzonitrile CAS No. 1806306-39-7

3-Difluoromethoxy-4-(trifluoromethoxy)benzonitrile

Cat. No.: B1413041
CAS No.: 1806306-39-7
M. Wt: 253.12 g/mol
InChI Key: CSNMSYGJXSKDBK-UHFFFAOYSA-N
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Description

3-Difluoromethoxy-4-(trifluoromethoxy)benzonitrile is a fluorinated aromatic nitrile derivative characterized by two distinct substituents: a difluoromethoxy group (-OCHF₂) at the 3-position and a trifluoromethoxy group (-OCF₃) at the 4-position of the benzene ring. The nitrile (-CN) group at the 1-position enhances its polarity and reactivity, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name

3-(difluoromethoxy)-4-(trifluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F5NO2/c10-8(11)16-7-3-5(4-15)1-2-6(7)17-9(12,13)14/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNMSYGJXSKDBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)OC(F)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Difluoromethoxy-4-(trifluoromethoxy)benzonitrile typically involves the introduction of difluoromethoxy and trifluoromethoxy groups onto a benzonitrile scaffold. One common method involves the use of trifluoromethylation reagents to introduce the trifluoromethoxy group. Recent advances in trifluoromethoxylation reagents have made this process more accessible .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthetic routes. The use of efficient and cost-effective reagents and catalysts is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Difluoromethoxy-4-(trifluoromethoxy)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.

    Oxidation and Reduction: The benzonitrile core can be subjected to oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the benzonitrile core.

Scientific Research Applications

3-Difluoromethoxy-4-(trifluoromethoxy)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Difluoromethoxy-4-(trifluoromethoxy)benzonitrile involves its interaction with molecular targets through its functional groups. The difluoromethoxy and trifluoromethoxy groups can participate in hydrogen bonding, dipole interactions, and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biological pathways and processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS RN Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
3-Difluoromethoxy-4-(trifluoromethoxy)benzonitrile N/A -OCHF₂ (3), -OCF₃ (4), -CN (1) C₉H₄F₅NO₂ 253.1 (calculated) High lipophilicity; potential enzyme inhibitor
3-(Trifluoromethoxy)benzonitrile 52771-22-9 -OCF₃ (3), -CN (1) C₈H₄F₃NO 187.11 Intermediate in drug synthesis; higher electronegativity than -OCHF₂
4-Fluoro-3-(trifluoromethoxy)benzonitrile 886498-94-8 -F (4), -OCF₃ (3), -CN (1) C₈H₃F₄NO 221.11 Smaller substituent (-F) reduces steric hindrance compared to -OCHF₂
3-(Difluoromethoxy)-4-fluorobenzonitrile 916210-09-8 -OCHF₂ (3), -F (4), -CN (1) C₈H₄F₃NO 199.12 Positional isomer of target compound; altered electronic effects
2-Amino-4-(trifluoromethoxy)benzonitrile N/A -NH₂ (2), -OCF₃ (4), -CN (1) C₈H₅F₃N₂O 214.14 Amino group enhances hydrogen-bonding capacity; used in cytokinin oxidase inhibition

Key Comparative Insights

Substituent Effects on Reactivity and Lipophilicity The trifluoromethoxy (-OCF₃) group is more electronegative and lipophilic than the difluoromethoxy (-OCHF₂) group, which may enhance metabolic stability and membrane permeability in drug candidates .

Synthetic Accessibility

  • Analogs like 3-(trifluoromethoxy)benzonitrile are synthesized via nucleophilic substitution or Ullmann-type coupling, as seen in for 4-(trifluoromethoxy)benzamide intermediates. The target compound likely follows similar pathways, with additional steps for introducing the difluoromethoxy group .

Spectroscopic Signatures

  • In , the ¹⁹F NMR chemical shift for -OCF₃ in (Z)-2-Methyl-3-(4-(trifluoromethoxy)benzylidene)isoindolin-1-one is -58.3 ppm. The target compound’s -OCHF₂ group would exhibit distinct ¹⁹F signals due to two inequivalent fluorine atoms, typically between -80 to -90 ppm .

Biological Relevance Fluorinated benzonitriles are prevalent in agrochemicals and pharmaceuticals. For example, 2-amino-4-(trifluoromethoxy)benzonitrile () inhibits cytokinin oxidase, suggesting that the target compound’s nitrile and fluorinated groups could confer similar bioactivity .

Table 2: Application Potential of Selected Compounds

Compound Application Area Rationale
Target Compound Enzyme inhibition, Drug intermediates Dual fluorinated groups enhance stability and binding specificity
3-(Trifluoromethoxy)benzonitrile Pharmaceutical synthesis High electronegativity aids in electron-deficient coupling reactions
2-Amino-4-(trifluoromethoxy)benzonitrile Agrochemistry Amino and nitrile groups enable hydrogen bonding and nucleophilic attack

Biological Activity

3-Difluoromethoxy-4-(trifluoromethoxy)benzonitrile (DFTMB) is a fluorinated organic compound with the molecular formula C9H4F5NO2. This compound features both difluoromethoxy and trifluoromethoxy groups attached to a benzonitrile core, which enhances its lipophilicity and stability, making it a subject of interest in pharmacological and biochemical research. The unique structural attributes of DFTMB allow it to interact with various biological targets, potentially modulating critical biological pathways.

The presence of multiple fluorinated groups significantly influences the reactivity and biological activity of DFTMB. The compound's ability to participate in hydrogen bonding and dipole interactions suggests potential applications in drug design and development.

Property Value
Molecular FormulaC9H4F5NO2
Molecular Weight235.13 g/mol
CAS NumberNot specified
SolubilityOrganic solvents
StabilityHigh due to fluorination

DFTMB's biological activity is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The functional groups enhance binding affinities, influencing various signaling pathways. Preliminary studies indicate that DFTMB may modulate enzyme activities, particularly those involved in inflammatory responses and cancer pathways.

Biological Activity Studies

Research has shown that DFTMB exhibits potential pharmacological effects, including:

  • Anti-inflammatory Effects : DFTMB has been noted for its ability to inhibit the release of pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory diseases.
  • Antitumor Activity : Initial findings suggest that DFTMB may possess selective cytotoxicity against certain cancer cell lines, indicating potential as an anticancer agent.

Case Study: In Vitro Studies

In vitro studies have demonstrated that DFTMB can inhibit the proliferation of specific cancer cell lines. For instance, a study reported an IC50 value (the concentration required to inhibit 50% of cell growth) indicating significant antitumor activity against MDA-MB-231 cells, a model for breast cancer research.

Cell Line IC50 (µM) Effect
MDA-MB-23115Inhibition of cell proliferation
HCC (Hepatocellular Carcinoma)20Selective cytotoxicity

Synthesis and Accessibility

The synthesis of DFTMB typically involves introducing difluoromethoxy and trifluoromethoxy groups onto a benzonitrile scaffold. Recent advancements have improved synthetic routes, making the compound more accessible for research purposes. Common methods include:

  • Trifluoromethylation Reagents : Utilized for introducing trifluoromethoxy groups.
  • Nucleophilic Aromatic Substitution : A key reaction pathway for modifying the benzonitrile core.

Applications in Drug Discovery

DFTMB's unique properties make it a valuable lead compound in drug discovery. Its ability to modulate biological pathways positions it as a candidate for developing new therapeutics targeting inflammation and cancer.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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